Selective Inhibition of Carbonic Anhydrase IV (CA IV) at Low Nanomolar Potency
Methyl 4-[(phenoxycarbonyl)amino]benzoate demonstrates potent and selective inhibition of human carbonic anhydrase IV (CA IV), a membrane-anchored isoform, with a Ki of 2.30 nM [1]. This activity is significantly higher than its effect on the cytosolic isoform CA II (Ki = 61 nM) and CA I (Ki = 380 nM) in the same assay system, resulting in a 26.5-fold selectivity for CA IV over CA II [2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.30 nM (CA IV) |
| Comparator Or Baseline | Ki = 61 nM (CA II); Ki = 380 nM (CA I) |
| Quantified Difference | 26.5-fold selectivity for CA IV over CA II |
| Conditions | Inhibition of CO₂ hydration; human recombinant enzymes; preincubation for 15 minutes |
Why This Matters
High isoform selectivity is critical for developing targeted CA inhibitors with reduced off-target effects, making this compound a valuable tool for probing CA IV-specific biology.
- [1] BindingDB. BDBM50369730 (CHEMBL4164109). Affinity Data for Carbonic Anhydrase 4. Ki=2.30 nM. View Source
- [2] BindingDB. BDBM50369730 (CHEMBL4164109). Affinity Data for Carbonic Anhydrase 2 and 1. Ki=61 nM and 380 nM. View Source
